

Application Notes and Protocols: Development of Controlled-Release Aluminum Sesquichlorohydrate Delivery Systems

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Compound of Interest

Compound Name: ALUMINUM
SESQUICHLOROXYDRATE

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Introduction

Aluminum sesquichlorohydrate (ASC) is a widely utilized active ingredient in antiperspirant products. Its mechanism of action relies on the formation of a temporary plug within the sweat duct, physically obstructing the flow of perspiration. To enhance its performance, prolong its efficacy, and minimize potential skin irritation, controlled-release delivery systems are of significant interest. These advanced formulations aim to provide a sustained or triggered release of the aluminum salt, for instance, in response to moisture.^[1] This document provides detailed application notes and protocols for the development and characterization of such controlled-release systems, with a focus on microencapsulation techniques.

Rationale for Controlled-Release Aluminum Sesquichlorohydrate

The development of controlled-release formulations for **aluminum sesquichlorohydrate** is driven by several key objectives:

- **Sustained Efficacy:** To prolong the antiperspirant effect over an extended period with a single application.^[1]

- **Reduced Irritation:** By controlling the release of the acidic aluminum salt, the potential for skin irritation can be minimized.[\[1\]](#)
- **Enhanced Stability:** Encapsulation can protect the active ingredient from degradation and interaction with other formulation components.[\[1\]](#)
- **Targeted Delivery:** Formulations can be designed to release the active ingredient in response to specific triggers like moisture (sweat) or a change in pH.[\[1\]](#)

Formulation Approaches: Microencapsulation

Microencapsulation is a prominent technique for achieving controlled release of **aluminum sesquichlorohydrate**. This process involves enclosing small particles of the active ingredient within a polymeric shell.

Common Microencapsulation Materials

Component	Material Class	Examples	Function
Core Material	Antiperspirant Active	Aluminum Sesquichlorohydrate	Active ingredient for sweat reduction.
Shell Material	Polymers	Ethylcellulose, Polyvinyl Alcohol, Gelatin, Chitosan	Controls the release of the core material.
Waxes	Carnauba wax, Beeswax	Provides a hydrophobic barrier to control moisture-triggered release.	
Cross-linking Agent	Aldehydes	Glutaraldehyde (for gelatin-based systems)	Strengthens the microcapsule shell.

Generalized Microencapsulation Protocol (Solvent Evaporation Method)

This protocol describes a general method for encapsulating **aluminum sesquichlorohydrate**. Researchers should optimize parameters such as polymer concentration, solvent ratios, and stirring speed for their specific application.

Materials:

- **Aluminum Sesquichlorohydrate** (powder)
- Shell material (e.g., Ethylcellulose)
- Organic solvent (e.g., Dichloromethane, Ethanol)
- Aqueous phase (e.g., Deionized water with a surfactant like polyvinyl alcohol)
- Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)

Procedure:

- **Preparation of the Organic Phase:** Dissolve the shell material (e.g., ethylcellulose) in a suitable organic solvent to form a homogenous solution.
- **Dispersion of the Active:** Disperse the powdered **aluminum sesquichlorohydrate** in the polymer solution.
- **Emulsification:** Add the organic phase to the aqueous phase while stirring at a controlled speed to form an oil-in-water (O/W) emulsion. The droplet size of the organic phase will influence the final microcapsule size.
- **Solvent Evaporation:** Continue stirring the emulsion, allowing the organic solvent to evaporate. This will cause the polymer to precipitate around the **aluminum sesquichlorohydrate** particles, forming microcapsules. The evaporation rate can be controlled by adjusting the temperature and pressure.
- **Microcapsule Recovery:** Once the solvent has completely evaporated, the microcapsules can be collected by filtration or centrifugation.
- **Washing and Drying:** Wash the collected microcapsules with deionized water to remove any residual surfactant and unencapsulated active. Dry the microcapsules in an oven at a

controlled temperature.

Characterization of Controlled-Release Systems

Physicochemical Characterization

Parameter	Method	Purpose
Particle Size and Morphology	Scanning Electron Microscopy (SEM)	To visualize the shape, surface texture, and size of the microcapsules.
Laser Diffraction	To determine the particle size distribution of the microcapsules.	
Encapsulation Efficiency	Spectrophotometry or Gravimetry	To quantify the amount of aluminum sesquichlorohydrate successfully encapsulated.
Chemical Integrity	Fourier-Transform Infrared Spectroscopy (FTIR)	To confirm the presence of both the core and shell materials and check for any chemical interactions.
²⁷ Aluminum Nuclear Magnetic Resonance (²⁷ Al NMR) Spectroscopy	To identify and quantify the different aluminum species in solution, which is crucial for efficacy.	

In Vitro Release Testing

In vitro release testing is crucial for evaluating the controlled-release properties of the formulation. A common method involves the use of a Franz diffusion cell.

Generalized In Vitro Release Protocol (Franz Diffusion Cell):

Apparatus and Materials:

- Franz diffusion cells

- Synthetic membrane (e.g., cellulose acetate)
- Receptor medium (e.g., phosphate-buffered saline, pH 5.5, to simulate skin surface pH)
- Controlled-release formulation (e.g., microcapsules)
- Analytical method for quantifying aluminum (e.g., Atomic Absorption Spectroscopy)

Procedure:

- **Membrane Preparation:** Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
- **Cell Assembly:** Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
- **Receptor Compartment:** Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 1 °C to simulate skin temperature.
- **Sample Application:** Apply a known quantity of the controlled-release formulation to the surface of the membrane in the donor compartment.
- **Sampling:** At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh receptor medium.
- **Quantification:** Analyze the collected samples for aluminum content using a validated analytical method.
- **Data Analysis:** Plot the cumulative amount of **aluminum sesquichlorohydrate** released per unit area versus time to determine the release profile.

Efficacy Testing

The ultimate goal of a controlled-release antiperspirant is to reduce sweat. The FDA provides guidelines for effectiveness testing.

Summary of Gravimetric Sweat Collection Protocol:

This is a simplified overview of the principles involved in efficacy testing. For regulatory submissions, refer to the official FDA guidelines.

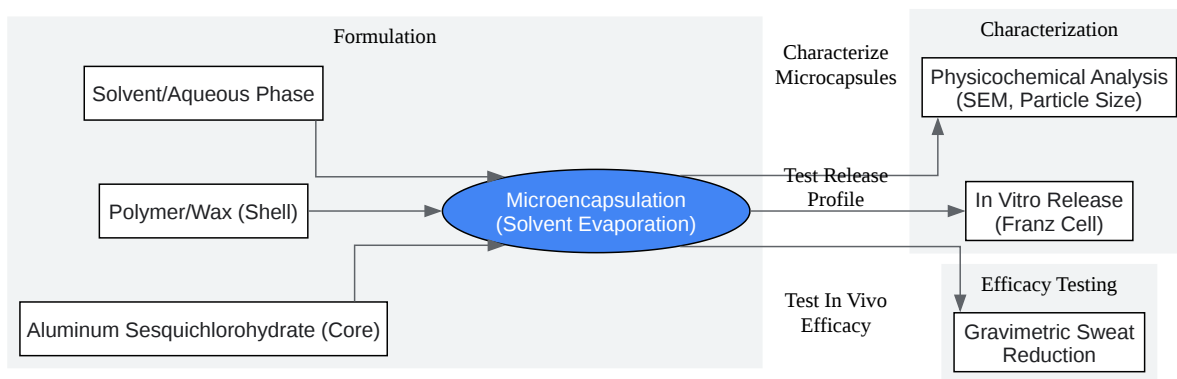
Procedure:

- **Subject Selection:** Recruit a panel of subjects who meet specific sweat rate criteria.
- **Washout Period:** Subjects abstain from using any antiperspirant or deodorant products for a specified period (e.g., 17 days) before the test.[\[2\]](#)
- **Product Application:** Apply the controlled-release formulation to one axilla and a placebo or control formulation to the other.
- **Sweat Induction:** After a specified time, induce sweating under controlled conditions (e.g., in a hot room at 100°F ± 2°F and 30-40% relative humidity).[\[2\]](#)
- **Sweat Collection:** Collect sweat from each axilla using pre-weighed absorbent pads for a defined period (e.g., 20 minutes).[\[2\]](#)
- **Gravimetric Analysis:** Weigh the pads after collection to determine the amount of sweat produced.
- **Data Analysis:** Calculate the percent sweat reduction for the test formulation compared to the control. A product is typically considered effective if it demonstrates a statistically significant sweat reduction of at least 20%.[\[3\]](#)

Quantitative Data Summary

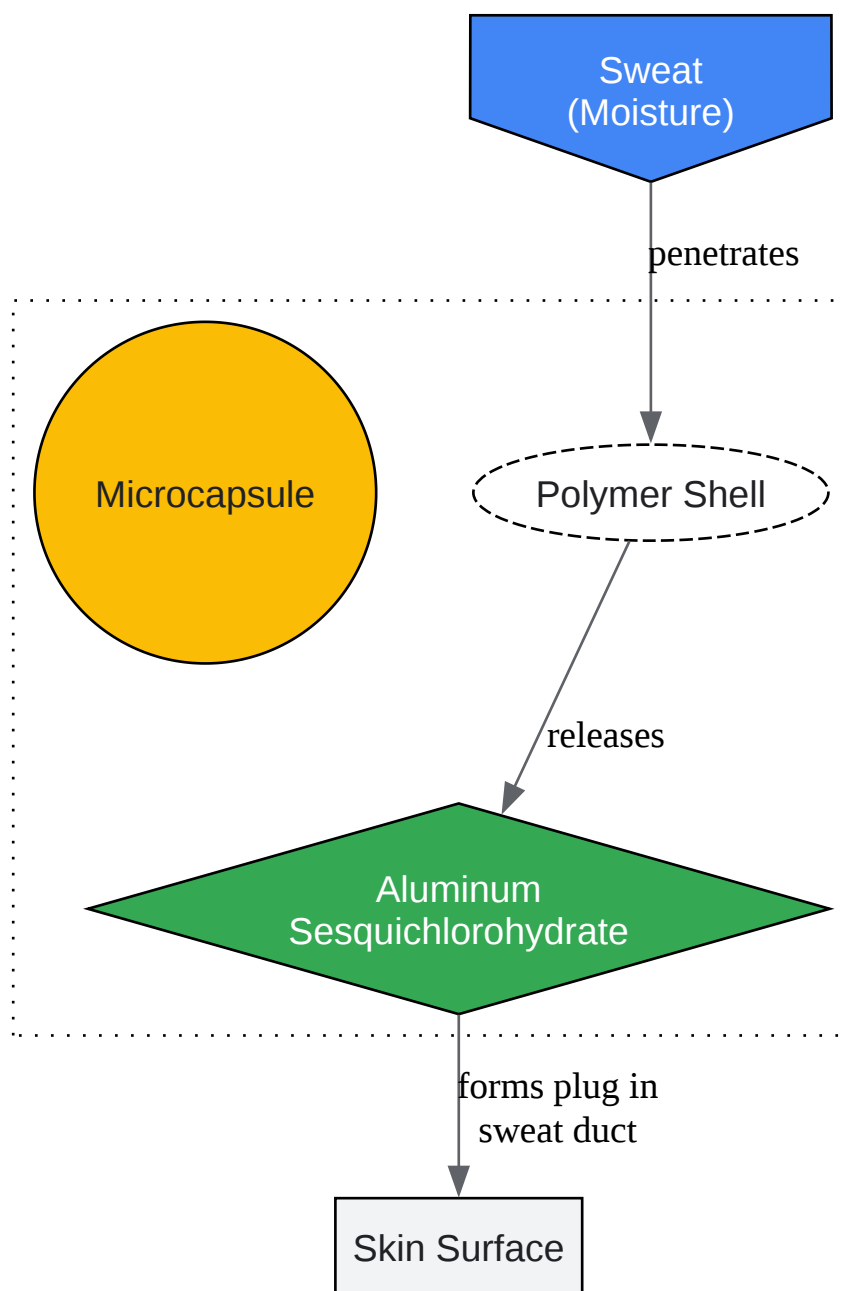
Parameter	Value	Source
Approved Concentration of Aluminum Sesquichlorohydrate in OTC Antiperspirants	Up to 25%	[4][5]
Standard Efficacy Requirement (Sweat Reduction)	$\geq 20\%$	[3]
Extra-Effective Efficacy Requirement (Sweat Reduction)	$\geq 30\%$	[3]
Typical pH of Antiperspirant Formulations	> 4.0 to ~4.5	[6]

Visualizations



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Caption: Experimental workflow for developing and testing controlled-release ASC.



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